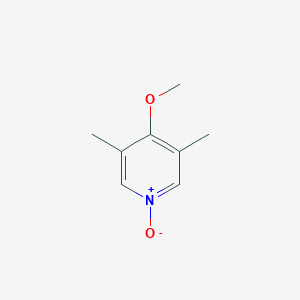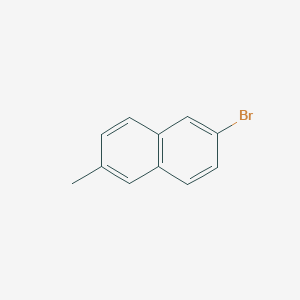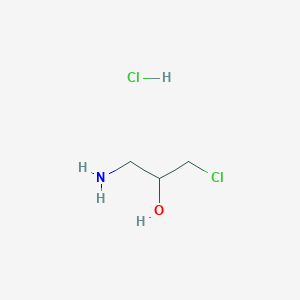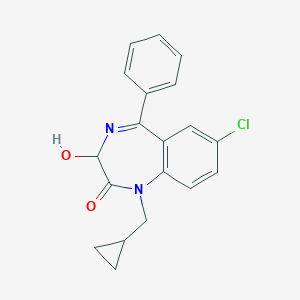
Drometrizole trisiloxane
Overview
Description
Drometrizole trisiloxane is a lipophilic benzotriazole derivative widely used in sunscreens to absorb ultraviolet radiation. Marketed as Mexoryl XL by L’Oréal, it is a broad-spectrum ultraviolet absorber with two absorption peaks, one at 303 nanometers (ultraviolet B) and one at 344 nanometers (ultraviolet A) . This compound is known for its photostability and effectiveness in protecting the skin from harmful ultraviolet radiation.
Mechanism of Action
Target of Action
Drometrizole trisiloxane is primarily targeted at ultraviolet (UV) radiation , specifically UVA and UVB light . It is used in sunscreens to protect the skin by absorbing the damaging UV radiation of sunlight .
Mode of Action
As a lipophilic benzotriazole derivative, this compound acts as a chemical sunscreen layer between the skin and sunlight . It directly absorbs the UV sunlight radiation . It is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the absorption of UV radiation . By absorbing UV radiation, it prevents the harmful effects of UV light on the skin, such as sunburn and premature aging .
Pharmacokinetics
This compound is applied directly onto human skin where it acts as a chemical sunscreen layer . It is considered to have little to no absorption through the skin , resulting in little systemic exposure. As such, its pharmacokinetics are largely localized to the site of application, and users can freely wash off and re-apply the compound as necessary .
Result of Action
The primary result of this compound’s action is the protection of the skin from UV radiation . By absorbing UV radiation, it prevents UV-induced damage to the skin, including sunburn and other forms of skin damage .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness can be reduced by water, sweat, or rubbing, necessitating reapplication in such circumstances. Furthermore, while it is photostable , meaning it retains its effectiveness upon exposure to sunlight, it may still degrade over time or under certain conditions, which could potentially affect its UV-absorbing properties.
Biochemical Analysis
Biochemical Properties
Drometrizole trisiloxane acts as a chemical sunscreen layer between skin and sunlight, directly absorbing the UV sunlight radiation . It is considered to have little to no absorption through the skin , hence, little systemic exposure and pharmacokinetics are expected .
Cellular Effects
The primary cellular effect of this compound is the protection of skin cells from the damaging effects of UV radiation . By absorbing UV radiation, it prevents DNA damage and other harmful cellular effects associated with UV exposure .
Molecular Mechanism
This compound exerts its effects at the molecular level by absorbing UV radiation . This absorption prevents the UV radiation from reaching the skin cells and causing damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is applied directly onto human skin where it acts as a protective layer . Since it is considered to have little to no absorption through the skin , users can freely wash off and re-apply the compound as necessary .
Metabolic Pathways
It is primarily used topically and is not significantly absorbed through the skin .
Transport and Distribution
As a topical agent, this compound is not significantly transported or distributed within cells and tissues . It remains on the surface of the skin, where it provides protection from UV radiation .
Subcellular Localization
This compound does not have a specific subcellular localization as it is not significantly absorbed into the skin . It remains on the skin surface, where it absorbs UV radiation and prevents it from reaching the skin cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of drometrizole trisiloxane involves the hydrosilylation of a compound containing a 2-hydroxyphenyl benzotriazole structure with a siloxane compound containing a silicon-hydrogen function. This reaction is typically carried out in the presence of a catalyst and a volatile organic solvent . The process can be summarized as follows:
Hydrosilylation Reaction: The 2-hydroxyphenyl benzotriazole compound with a terminal double bond reacts with a siloxane compound containing a silicon-hydrogen function.
Catalyst and Solvent: A catalyst, often a platinum-based compound, is used to facilitate the reaction, and a volatile organic solvent is employed to dissolve the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Drometrizole trisiloxane undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the benzotriazole or siloxane moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or oxidized derivatives of this compound .
Scientific Research Applications
Drometrizole trisiloxane has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photostability and ultraviolet absorption properties.
Biology: Investigated for its potential protective effects against ultraviolet-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection and prevention of skin cancers.
Industry: Widely used in the formulation of sunscreens and other cosmetic products to enhance ultraviolet protection
Comparison with Similar Compounds
Ecamsule (Mexoryl SX): Another benzotriazole derivative used in sunscreens, known for its water solubility and broad-spectrum ultraviolet absorption.
Avobenzone: A dibenzoylmethane derivative used in sunscreens for its broad-spectrum ultraviolet A absorption.
Octocrylene: An ultraviolet B absorber often used in combination with other ultraviolet filters to enhance photostability.
Uniqueness of Drometrizole Trisiloxane: this compound is unique due to its combination of high photostability, broad-spectrum ultraviolet absorption, and lipophilicity, making it particularly effective in long-lasting sunscreen formulations .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVYTMDMDZRHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431753 | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ultraviolet radiation is the invisible energy component to sunlight and consists of three wavelength ranges: (a) UVA is long-range UV radiation between 320-400nm. Although not as energetic as UVB, UVA can penetrate deep into the dermis. UVA can cause immediate tanning, premature skin aging, and can also play a role in the formation of some skin cancers. Approximately 95% of UVA from the sun passes through Earth's ozone layer. (b) UVB is short-wavelength UV radiation between 280-320nm. It is capable of penetrating the outer protective layer of the skin and is responsible for delayed tanning, sunburns, and most skin cancers. A large amount of UVB is absorbed by the ozone layer, however, as only 5% reaches the Earth's surface. (c) UVC is comprised of wavelengths between 100-280nm and is very energetic. It is very dangerous to all forms of life, even when the exposure is short. However, UVC radiation is generally filtered out by the ozone layer and never reaches the Earth. Ultimately, the shorter the wavelength, the more harmful the UV radiation - although shorter wavelength UV radiation is less able to penetrate the skin. Subsequently, drometrizole trisiloxane is a broad spectrum lipophilic benzotriazole derivative chemical sunscreen that is capable of absorbing UVA and UVB radiation. It is also photostable, meaning that it will not degrade in the presence of sunlight, unlike other UV filters like the widely used UVA absorber avobenzone. When combined with the UV blocker ecamsule, it has been shown that the two UV blockers elicit a synergistic effect involving an enhanced protective action for the skin against UVA and UVB radiation. Additionally, drometrizole trisiloxane is usually combined with other active sunscreen agents like titanium dioxide, avobenzone, and others to ensure the combined product covers or protects against as broad a spectrum of UV radiation as possible, considering drometrizole trisiloxane does not absorb against the entire range of UV radiation. And finally, at the molecular level, it is believed that the general structure of various UV blockers like drometrizole trisiloxane as aromatic molecules conjugated with carbonyl groups is capable of absorbing high energy ultraviolet rays and then consequently releasing that energy as less harmful, lower energy rays. | |
| Record name | Drometrizole trisiloxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155633-54-8 | |
| Record name | Drometrizole trisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155633-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155633548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole trisiloxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Drometrizole trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC22845I1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Drometrizole trisiloxane and what is its primary application?
A1: this compound is a chemical compound primarily used as a UV filter in sunscreen products. [] It helps protect the skin from the harmful effects of ultraviolet (UV) radiation by absorbing UV rays. [, ]
Q2: Are there any known cases of allergic reactions to this compound?
A2: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound present in sunscreen. [, ] One study reported a case where a patient exhibited a non-photoallergic positive reaction to this compound (2.5% alcohol) during patch testing. []
Q3: Has the FDA approved this compound for use in sunscreens in the USA?
A4: As of 2015, this compound, along with seven other sunscreen ingredients, was under review by the U.S. FDA for approval under the Time and Extent Application (TEA) guidelines. [, ] The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients. []
Q4: Beyond sunscreens, are there any other applications for this compound?
A5: Yes, research indicates that this compound can be used as a component in low-smoke halogen-free flame-retardant polyethylene cable materials. [] It contributes to the material's flame-retardant properties without releasing toxic gases, making it a potentially safer and more environmentally friendly option. []
Q5: Are there any analytical methods available for detecting and quantifying this compound in products?
A6: Researchers have developed High-Performance Liquid Chromatography (HPLC) methods for the determination of Drometrizole and this compound in sunscreen products. [] Additionally, a sensitive and stability-indicating Ultra Performance Liquid Chromatography (UPLC) method combined with mass spectrometry (MSn) has been established for identifying and characterizing forced degradation products of this compound. []
Q6: What are the environmental implications of using this compound in sunscreen?
A7: Research has investigated the photochemical response of the scleractinian coral Stylophora pistillata to various sunscreen ingredients, including this compound. [, ] While the specific findings related to this compound are not detailed in the provided abstracts, this research highlights the importance of studying the potential impact of sunscreen ingredients on marine ecosystems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


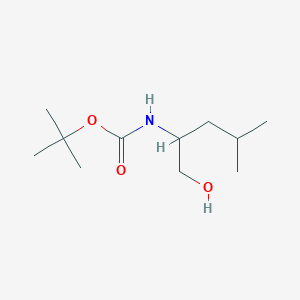
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

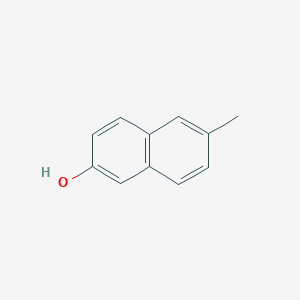
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
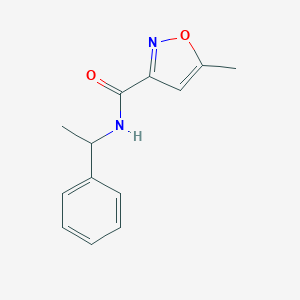
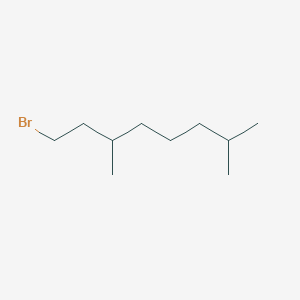
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
